molecular formula C30H37NO10 B1246306 [(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate

[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate

Cat. No. B1246306
M. Wt: 571.6 g/mol
InChI Key: KKZAOZSLMGOEFU-QSTZWSEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate is a natural product found in Erythroxylum pervillei with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bridged Azabicyclic Compounds : The compound forms part of a broader category of bridged azabicyclic compounds. Research has explored the synthesis of these compounds using radical translocation reactions, highlighting their potential in creating structurally diverse molecules (Ikeda, Kugo, & Sato, 1996).
  • Enantioselective Syntheses of Tropane Alkaloids : The compound is linked to the enantioselective synthesis of tropane alkaloids, demonstrating its relevance in producing specific stereoisomers of these biologically active molecules (Mao et al., 2014).

Biological Activity and Applications

  • Nematicidal Activity : Azabicyclo derivatives, which include this compound, have been investigated for their nematicidal activities. This research opens avenues for their potential use in agriculture and pest control (Li et al., 2020).
  • Crystal Structure Characterization : Studies on similar compounds, such as (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, provide insights into the crystal structures of these molecules, which is crucial for understanding their chemical behavior and interactions (Yang et al., 2008).

Potential Medical Applications

  • Antiproliferative Properties : Compounds with structural similarities have been investigated for their antiproliferative properties, suggesting potential applications in cancer research and therapy (Filosa et al., 2007).
  • Antihemolytic and Cytotoxic Activity : Alkaloids extracted from plants, structurally related to the compound , have shown promising antihemolytic and cytotoxic activities, indicating possible applications in treating blood disorders and cancer (Godipurge et al., 2018).

Pharmaceutical Development

  • Development of Antimigraine Drugs : Research has been conducted on derivatives of this compound for their potential in developing antimigraine drugs, reflecting its significance in pharmaceutical research (Gan'shina et al., 2016).

Neurochemical Studies

  • Effects on Monoamines and Metabolites : Studies on similar compounds have analyzed their impact on monoamines and their metabolites in the brain, contributing to our understanding of the neurochemical aspects of these compounds (Naplekova et al., 2017).

properties

Product Name

[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate

Molecular Formula

C30H37NO10

Molecular Weight

571.6 g/mol

IUPAC Name

[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C30H37NO10/c1-31-19-14-20(40-30(33)18-12-25(36-4)29(39-7)26(13-18)37-5)16-21(31)22(15-19)41-27(32)9-8-17-10-23(34-2)28(38-6)24(11-17)35-3/h8-13,19-22H,14-16H2,1-7H3/b9-8+/t19-,20-,21+,22-/m0/s1

InChI Key

KKZAOZSLMGOEFU-QSTZWSEXSA-N

Isomeric SMILES

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CN1C2CC(CC1C(C2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC

synonyms

pervilleine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate

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